(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile
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Overview
Description
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is an organic compound with a complex structure that includes a cyanomethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile typically involves the reaction of substituted benzyl cyanides with appropriate reagents under controlled conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of microwave irradiation to enhance reaction rates and yields. These methods are designed to optimize the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity.
Phenylacetonitrile: Another related compound with a phenyl group attached to an acetonitrile moiety.
Uniqueness
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Properties
CAS No. |
78282-27-6 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-[4-[[2-(cyanomethyl)phenyl]methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C17H14N2/c18-11-9-14-5-7-15(8-6-14)13-17-4-2-1-3-16(17)10-12-19/h1-8H,9-10,13H2 |
InChI Key |
FCGYXOWZGAXQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)CC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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